An In-depth Technical Guide to 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol, a heterocyclic compound built upon the privileged imidazo[1,2-a]pyridine scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, physicochemical properties, a proposed synthetic pathway, and the potential biological significance of this molecule. The content synthesizes established knowledge of the imidazo[1,2-a]pyridine class with specific, expert-driven postulations for the 7-substituted propan-2-ol derivative.
The Imidazo[1,2-a]pyridine Core: A Scaffold of Privileged Medicinal Value
The imidazo[1,2-a]pyridine ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its synthetic accessibility and a broad spectrum of biological activities.[1][2][3] This fused bicyclic 5,6-heterocycle is a key structural component in several marketed drugs, including the anxiolytics alpidem and zolpidem.[1][2] The therapeutic reach of imidazo[1,2-a]pyridine derivatives is extensive, with demonstrated efficacy as anti-cancer, anti-inflammatory, antiviral, and antituberculosis agents.[4][5][6] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
Physicochemical Properties of 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Chemical Structure | ![]() | ChemDraw |
| Molecular Formula | C10H12N2O | Calculated |
| Molecular Weight | 176.22 g/mol | Calculated[7] |
| CAS Number | Not assigned | |
| Predicted LogP | 1.5 - 2.5 | Estimation based on analogs |
| Predicted Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Low solubility in water. | Estimation based on structure |
| Predicted pKa | Basic (imidazole nitrogen) and weakly acidic (hydroxyl group) | General chemical principles |
The propan-2-ol substituent at the 7-position is expected to influence the molecule's polarity and hydrogen bonding capacity, which can in turn affect its solubility, membrane permeability, and interactions with biological targets.
Proposed Synthesis of 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol
A plausible and efficient synthetic route to 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol can be designed based on well-established methods for the synthesis of imidazo[1,2-a]pyridines, primarily the condensation of a 2-aminopyridine derivative with an α-haloketone or a related carbonyl compound.[1][2][8]
Experimental Protocol: A Step-by-Step Synthetic Approach
Step 1: Synthesis of the Key Intermediate, 7-bromo-imidazo[1,2-a]pyridine
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Reaction Setup: To a solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous ethanol, add chloroacetaldehyde (1.2 eq, 50% aqueous solution).
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Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 7-bromo-imidazo[1,2-a]pyridine. Further purification can be achieved by recrystallization or column chromatography.
Step 2: Grignard Reagent Formation and Reaction with Acetone
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Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.5 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a small amount of a solution of 7-bromo-imidazo[1,2-a]pyridine (1.0 eq) in anhydrous THF to initiate the reaction. Once the reaction starts, add the remaining solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
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Reaction with Acetone: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of anhydrous acetone (1.5 eq) in anhydrous THF dropwise.
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Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol.
Synthetic Workflow Diagram
Caption: Hypothetical mechanism of kinase inhibition by the target molecule.
Analytical Characterization
To confirm the identity and purity of synthesized 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol, a suite of standard analytical techniques should be employed:
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR will provide detailed information about the molecular structure. Characteristic proton signals would include those for the aromatic protons on the imidazo[1,2-a]pyridine core, the singlet for the two methyl groups of the propan-2-ol moiety, and a singlet for the hydroxyl proton. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the O-H stretch of the alcohol and the C=N and C=C stretching vibrations of the aromatic rings.
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Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound.
Future Research Directions
This technical guide lays the groundwork for further investigation into 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol. Future research should focus on:
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Confirmation of Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using the analytical techniques described above.
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In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and in assays for anti-inflammatory, antimicrobial, and antiviral activity to identify its primary biological functions.
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Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the specific molecular targets and mechanisms of action.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at various positions of the imidazo[1,2-a]pyridine ring and the side chain will help in understanding the SAR and in optimizing the lead compound for improved potency and selectivity.
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Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025). PubMed. [Link]
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CAS RN 1928757-95-2 | 2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol. (n.d.). Hoffman Fine Chemicals. [Link]
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Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. (n.d.). PubChem. [Link]
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Imidazo[1,2-a]pyridin-2-ol hydrochloride | C7H7ClN2O | CID 121513914. (n.d.). PubChem. [Link]
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![Chemical Structure of 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol](https://i.imgur.com/your-image-url.png)
